5-Bromo-1H-pyrazole-3-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1934269-82-5 |
|---|---|
Molecular Formula |
C4H2BrN3 |
Molecular Weight |
171.98 g/mol |
IUPAC Name |
5-bromo-1H-pyrazole-3-carbonitrile |
InChI |
InChI=1S/C4H2BrN3/c5-4-1-3(2-6)7-8-4/h1H,(H,7,8) |
InChI Key |
WDPVYIBCSWFBQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1C#N)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Bromo 1h Pyrazole 3 Carbonitrile
Strategic Approaches to Pyrazole (B372694) Ring Formation with Nitrile Functionality
The construction of the pyrazole ring bearing a nitrile group at the C-3 position is the foundational challenge in the synthesis of the target molecule. This typically involves the reaction of a hydrazine (B178648) source with a suitable three-carbon electrophilic partner.
Cyclocondensation Reactions for 1H-Pyrazole-3-carbonitrile Synthesis
The most prevalent method for constructing the pyrazole ring is through a cyclocondensation reaction. nih.govchim.it This approach involves the reaction of a bidentate nucleophile, typically hydrazine or its derivatives, with a 1,3-dielectrophilic species. beilstein-journals.org The versatility of this method allows for the pre-installation of desired functional groups, such as the nitrile, onto the acyclic precursor.
Several classes of precursors can be employed to yield the 1H-pyrazole-3-carbonitrile core:
Reaction with 3-Oxoalkanonitriles: A common strategy involves the condensation of hydrazine with 3-oxoalkanonitriles. For instance, reacting 3-oxo-propanenitrile derivatives with trichloroacetonitrile can produce an intermediate which then condenses with hydrazine to form 3-amino-1H-pyrazole-4-carbonitrile derivatives. researchgate.netmdpi.com A similar principle can be applied to target the 3-carbonitrile isomer by selecting appropriately substituted precursors.
Reaction with α,β-Unsaturated Nitriles: α,β-unsaturated carbonyl compounds are known precursors for pyrazole synthesis. nih.gov The analogous reaction with α,β-unsaturated nitriles, which contain the requisite 1,3-dielectrophilic character, can also serve as a pathway to pyrazole-3-carbonitriles following a Michael addition-cyclization sequence.
Multicomponent Reactions: Modern synthetic approaches utilize multicomponent reactions (MCRs) to construct the pyrazole ring in a single pot. An MCR involving a benzaldehyde derivative, malononitrile, and phenylhydrazine has been shown to efficiently produce 5-amino-1H-pyrazole-4-carbonitrile derivatives. nih.gov This highlights the utility of MCRs in assembling functionalized pyrazoles from simple starting materials. beilstein-journals.orgrsc.org
Table 1: Cyclocondensation Strategies for Pyrazole-Carbonitrile Synthesis
| Precursor Type | Hydrazine Source | Key Reaction | Resulting Core Structure |
|---|---|---|---|
| 3-Oxoalkanonitrile | Hydrazine Hydrate | Condensation | 1H-Pyrazole-carbonitrile |
| α,β-Unsaturated Nitrile | Hydrazine | Michael Addition-Cyclization | 1H-Pyrazole-carbonitrile |
| Benzaldehyde, Malononitrile | Phenylhydrazine | One-Pot Multicomponent Reaction | 1-Phenyl-5-amino-pyrazole-4-carbonitrile |
Retrosynthetic Analysis for 5-Bromo-1H-pyrazole-3-carbonitrile
Retrosynthetic analysis provides a logical framework for planning the synthesis of this compound. Two primary disconnection strategies can be envisioned.
Strategy A: Disconnection of the C-Br Bond This is the most direct approach, where the target molecule is retrosynthetically disconnected at the C5-Br bond. This leads to the key intermediate, 1H-pyrazole-3-carbonitrile . The forward reaction would then be a regioselective bromination of this intermediate at the C-5 position. This strategy's success hinges on the ability to control the site of bromination, as the C-4 position of the pyrazole ring is often more susceptible to electrophilic attack. researchgate.net
Strategy B: Disconnection of the Pyrazole Ring A more convergent approach involves the retrosynthetic cleavage of the pyrazole ring itself. This disconnection, following the logic of cyclocondensation reactions, breaks the ring into a hydrazine component and a three-carbon synthon. Crucially, this three-carbon precursor must already contain the bromine atom and the nitrile group (or a precursor to it) in the correct relative positions. An example of such a precursor would be a 2-bromo-3-oxopropanenitrile or a related α,β-unsaturated system. This strategy builds the desired substitution pattern directly into the ring-forming step, avoiding potential issues with regioselectivity in a post-cyclization halogenation step.
Regioselective Bromination Techniques in Pyrazole Systems
Achieving regioselective bromination at the C-5 position of a 1H-pyrazole-3-carbonitrile intermediate is a critical step in one of the primary synthetic routes. The inherent electronic properties of the pyrazole ring, which possesses both a pyrrole-like and a pyridine-like nitrogen atom, typically direct electrophilic substitution to the C-4 position. researchgate.netreddit.com Therefore, specific strategies must be employed to favor C-5 substitution.
Directed Halogenation Strategies
To overcome the natural propensity for C-4 halogenation, several directed strategies can be implemented:
Blocking the C-4 Position: The most straightforward method is to use a pyrazole intermediate where the C-4 position is already substituted with another group. This forces any subsequent electrophilic bromination to occur at one of the remaining available positions, C-3 or C-5. Given that the C-3 position is already occupied by the nitrile group, the reaction is directed to C-5.
N-Substitution and Directed Metalation: The installation of a suitable directing group on one of the ring nitrogen atoms can facilitate regioselective functionalization. rsc.org For example, N-substituted pyrazoles can undergo regioselective deprotonation or bromine-lithium exchange at a specific carbon, followed by quenching with an electrophile. nih.govacs.org The use of an N-vinyl protecting group has been shown to enable regioselective bromine-lithium exchange at the C-5 position, allowing for the introduction of various electrophiles. nih.gov Similarly, pyrazole has been used as a directing group in palladium-catalyzed C-H bond functionalization. nih.gov
Control of Tautomeric Form: For N-unsubstituted pyrazoles, the tautomeric equilibrium can be influenced by reaction conditions. C-5 halogenation can be achieved by using suitably N-substituted pyrazole anions, which can alter the nucleophilicity of the different carbon atoms in the ring. researchgate.net
Optimization of Reaction Conditions for Bromination at C-5 Position
The choice of reagents and reaction conditions is paramount for achieving high regioselectivity and yield in the bromination step.
Brominating Agents: A variety of brominating agents can be used, each with different reactivity profiles. While elemental bromine (Br₂) is a powerful reagent, it can lead to over-bromination or lack of selectivity. Milder, more selective reagents such as N-Bromosuccinimide (NBS) or N-bromosaccharin are often preferred for the controlled halogenation of heterocyclic systems. beilstein-archives.orgresearchgate.net
Solvents and Catalysts: The reaction medium can significantly influence the outcome. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can play a dual role as solvent and catalyst in halogenation reactions. beilstein-archives.org In some cases, the addition of a Lewis acid or other catalysts may be necessary to promote the reaction under milder conditions. researchgate.net
Protecting Groups: To prevent undesired reactions at the N-H position and to help direct the bromination, the use of a removable protecting group on the nitrogen can be advantageous. A group that can be easily installed and later removed under mild conditions is ideal. The N-vinyl group, for instance, can direct C-5 functionalization and can be subsequently removed by treatment with potassium permanganate. nih.gov
Table 2: Optimized Conditions for Regioselective Bromination of Pyrazoles
| Reagent | Catalyst / Additive | Solvent | Position Selectivity | Notes |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | None / Peroxide | CCl₄, CH₂Cl₂ | Depends on substrate; often C-4 | Standard reagent for allylic/benzylic and some aromatic brominations. |
| N-Bromosaccharin | Silica Gel Supported H₂SO₄ | Solvent-free | C-4 | Reported for one-pot synthesis of 4-bromopyrazoles. researchgate.net |
| Br₂ | Lewis Acid (e.g., FeBr₃) | Halogenated Solvents | C-4 (unsubstituted) | Classic electrophilic aromatic bromination conditions. |
| n-BuLi then Br₂ | - | THF, Et₂O | C-5 (with N-protection) | Requires prior C-5 lithiation, often directed by an N-substituent. nih.gov |
Precursor Chemistry and Starting Material Considerations
The successful synthesis of this compound relies on the availability and proper selection of starting materials. The choice of precursors is dictated by the chosen synthetic strategy (i.e., early vs. late-stage bromination).
For the Cyclocondensation Route to 1H-pyrazole-3-carbonitrile:
Hydrazine Source: Hydrazine hydrate is a common, commercially available, and highly reactive precursor for forming the N-N bond of the pyrazole ring. guidechem.com
Three-Carbon Synthon: A variety of three-carbon units containing a nitrile group or its precursor are available.
Malononitrile: This is a versatile and common starting material for the synthesis of aminopyrazoles with a nitrile group. nih.govrsc.org
Cyanoacetic acid and its esters: These compounds are valuable precursors for building the pyrazole ring, particularly for synthesizing pyrazolones that can be further functionalized. researchgate.net
3-Oxoalkanonitriles: These are key intermediates that can be prepared from enaminones, providing a direct route to pyrazoles with specific substitution patterns. researchgate.netmdpi.com
For the Bromination Step:
Brominating Agents: As discussed, reagents like N-Bromosuccinimide (NBS) and elemental bromine are the primary sources for the bromine atom. Their purity and handling are important considerations for reaction consistency.
The selection of precursors should also consider factors such as cost, stability, and the ease of handling, especially when planning for larger-scale synthesis.
Synthesis of Key Intermediates for this compound
A plausible and effective synthetic route to this compound can be extrapolated from the well-documented synthesis of its carboxylic acid analog, 5-Bromo-1H-pyrazole-3-carboxylic acid. This pathway involves the formation of a pyrazole ring system, followed by bromination and subsequent modification of the substituent at the 3-position. The key intermediates in this process are 3-aminomethyl-5-methylpyrazole and 3-methyl-5-bromopyrazole.
The synthesis commences with a commercially available starting material, which is then subjected to a series of transformations:
Formation of 3-methyl-5-bromopyrazole: This intermediate is central to the synthesis. A common method for its preparation involves a Sandmeyer-type reaction on an aminopyrazole precursor. For instance, a related synthesis starts with 3-aminopyrazole-3-carbonitrile, which is first converted to 3-aminomethyl-5-methylpyrazole. guidechem.com This intermediate is then treated with hydrobromic acid and a copper(I) bromide catalyst, followed by the addition of sodium nitrite to diazotize the amino group, which is subsequently replaced by bromine. guidechem.com
Conversion to this compound: Once 3-methyl-5-bromopyrazole is obtained, the final step involves the conversion of the methyl group at the 3-position into a nitrile group. This can be achieved through various synthetic strategies, such as radical bromination of the methyl group followed by nucleophilic substitution with a cyanide salt. An alternative approach involves the oxidation of the methyl group to a carboxylic acid, which is then converted to the corresponding amide and subsequently dehydrated to the nitrile. The direct synthesis of the nitrile from the methyl group is often preferred for its atom economy.
Another potential route to a brominated pyrazole core starts from different acyclic precursors. For example, the synthesis of the related 5-bromo-1-methyl-1H-pyrazol-3-amine begins with the condensation of diethyl butynedioate and methylhydrazine to form a hydroxypyrazole ester. google.com This intermediate is then brominated using tribromooxyphosphorus. google.com Adapting this strategy by using hydrazine hydrate and a suitable starting material with a latent nitrile group could provide an alternative pathway to the desired brominated pyrazole carbonitrile framework.
Evaluation of Synthetic Pathway Efficiencies
The efficiency of a synthetic pathway is a critical factor in chemical manufacturing, determined by the yields of individual steps, reaction times, and the cost and availability of reagents. Below is an evaluation of the efficiencies for the steps in a representative synthesis of a closely related compound, which provides insight into the potential efficiency of synthesizing this compound.
The pathway to 5-Bromo-1H-pyrazole-3-carboxylic acid, a close structural analog, demonstrates variable yields across its multi-step sequence. guidechem.com
| Step | Reactants | Product | Yield (%) |
| 1. Amine Formation | 3-aminopyrazole-3-carbonitrile, Hydrazine hydrate | 3-aminomethyl-5-methylpyrazole | 75% |
| 2. Bromination (Sandmeyer) | 3-aminomethyl-5-methylpyrazole, HBr, CuBr, NaNO2 | 3-methyl-5-bromopyrazole | 62% |
| 3. Oxidation | 3-methyl-5-bromopyrazole, Potassium permanganate | 5-bromo-1H-pyrazole-3-carboxylic acid | 85% |
Data sourced from a representative synthesis of a related compound. guidechem.com
In comparison, multicomponent reactions (MCRs) for the synthesis of similarly substituted pyrazoles, such as 5-amino-1H-pyrazole-carbonitriles, often report very high yields, ranging from 85% to 93% in a single step. nih.gov While not directly applicable to the target molecule's specific substitution pattern, these high efficiencies highlight the potential of developing a convergent, one-pot synthesis for this compound.
Alternative and Emerging Synthetic Routes for this compound
Modern synthetic chemistry is increasingly focused on developing methods that are not only efficient but also environmentally benign and amenable to automation and scale-up. Research into the synthesis of pyrazole derivatives reflects these trends, with green chemistry principles and continuous flow technologies emerging as powerful tools.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. For the synthesis of pyrazole derivatives, this involves the use of safer solvents, energy-efficient reaction conditions, and recyclable catalysts. benthamdirect.comnih.gov
Benign Solvents and Catalysts: Many traditional pyrazole syntheses employ volatile and hazardous organic solvents. Green alternatives focus on using water, ethanol, or polyethylene glycol (PEG) as the reaction medium. researchgate.net For instance, a highly efficient, catalyst-free, one-pot synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles has been developed using a mixture of PEG 400 and water. researchgate.net Furthermore, novel nanocatalysts, such as copper immobilized on modified layered double hydroxides, have been used for the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives in an environmentally friendly H₂O/EtOH solvent system. nih.gov A key advantage of such catalysts is their stability and reusability over multiple reaction cycles without significant loss of activity. nih.gov
Energy-Efficient Methods: To reduce energy consumption, microwave irradiation and ultrasound-assisted synthesis have been explored as alternatives to conventional heating. benthamdirect.comrsc.org These techniques can dramatically reduce reaction times and, in some cases, improve yields. rsc.org For example, the synthesis of pyrano[2,3-c]pyrazole derivatives under ultrasonication achieved a 98% yield in just 10 minutes, compared to 83% yield in one hour using conventional methods. rsc.org
Multicomponent Reactions (MCRs): Designing the synthesis as a one-pot, multicomponent reaction is a core principle of green chemistry. MCRs improve atom economy and process efficiency by reducing the number of intermediate purification steps, thereby minimizing solvent use and waste generation. nih.gov The development of an MCR for this compound would represent a significant advancement in its sustainable production.
Flow Chemistry and Continuous Synthesis Approaches
Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and straightforward scalability. mdpi.comresearchgate.net The synthesis of pyrazole derivatives is well-suited to this technology.
Enhanced Safety and Control: Flow reactors utilize small reaction volumes, which allows for better management of reaction exotherms and the safe handling of hazardous reagents or unstable intermediates. mdpi.com This is particularly relevant for reactions involving diazotization or the use of strong bases. The precise control over parameters like temperature, pressure, and residence time in a continuous flow setup often leads to higher yields and purities compared to batch reactions. mdpi.com
Telescoped and Multi-step Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without the need to isolate intermediates. galchimia.com For example, a two-stage flow synthesis of pyrazoles has been developed where an acetophenone is first condensed to form an enaminone intermediate, which then reacts with hydrazine in a second reactor connected in series to generate the pyrazole product. galchimia.com A similar assembly-line approach could be envisioned for this compound, streamlining its production and reducing manual handling. This methodology allows for the rapid synthesis of diverse pyrazole libraries by simply varying the input building blocks.
The adoption of these emerging synthetic routes could lead to more efficient, safer, and environmentally sustainable methods for the production of this compound.
Chemical Reactivity and Transformation Mechanisms of 5 Bromo 1h Pyrazole 3 Carbonitrile
Reactivity at the Bromine Atom (C-5 Position)
The bromine atom at the C-5 position of the pyrazole (B372694) ring is the primary site for a range of substitution and coupling reactions. This reactivity is central to the utility of 5-Bromo-1H-pyrazole-3-carbonitrile in creating diverse molecular architectures.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrazoles
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, especially those that are electron-deficient. masterorganicchemistry.com In the case of halogenated pyrazoles, the electron-withdrawing nature of the nitrogen atoms in the ring facilitates this type of reaction. The SNAr mechanism typically involves the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net Subsequent departure of the halide leaving group restores the aromaticity of the ring.
The presence of electron-withdrawing groups, such as the nitrile group in this compound, further activates the pyrazole ring towards nucleophilic attack. This makes the bromine atom at the C-5 position susceptible to displacement by various nucleophiles. While specific examples directly involving this compound are not extensively detailed in the provided search results, the general principles of SNAr on halogenated heterocycles are well-established. researchgate.netresearchgate.netacs.org
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) utilizing this compound
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. lmaleidykla.ltnih.govrsc.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. Halogenated pyrazoles, including bromo-substituted derivatives, readily participate in Suzuki couplings. lmaleidykla.ltnih.gov For instance, 5-bromoindazoles have been successfully coupled with various boronic acids to produce C-5 arylated products. nih.gov While a direct example with this compound is not explicitly provided, its structural similarity to other reactive bromopyrazoles suggests its suitability for this reaction. The general applicability of Suzuki reactions to bromo-substituted nitrogen-rich heterocycles is well-documented. nih.govnih.gov
Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions and is a valuable tool for synthesizing alkynyl-substituted aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org Bromo-substituted indoles and other heterocycles have been successfully diversified using Sonogashira coupling. researchgate.net Given the reactivity of the C-Br bond, this compound is a suitable candidate for Sonogashira coupling to introduce alkyne functionalities.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The amination of bromo-substituted pyrazoles has been demonstrated to be an effective method for synthesizing aminopyrazoles. researchgate.netnih.gov For example, 4-bromo-1H-pyrazoles have been successfully coupled with a variety of aliphatic and aromatic amines. nih.gov This indicates that this compound would likely undergo Buchwald-Hartwig amination to yield 5-amino-1H-pyrazole-3-carbonitrile derivatives.
Palladium-Catalyzed and Other Metal-Mediated Transformations
Beyond the specific named cross-coupling reactions, this compound is amenable to a broader range of palladium-catalyzed and other metal-mediated transformations. The palladium catalyst, often in the form of Pd(0), undergoes oxidative addition with the C-Br bond to form a Pd(II) intermediate. youtube.comyoutube.com This intermediate can then participate in various coupling pathways depending on the reaction partners and conditions. youtube.comyoutube.com
The choice of ligands for the palladium catalyst is crucial for the success of these transformations, influencing catalyst stability, reactivity, and the scope of compatible substrates. libretexts.orgwikipedia.org For instance, bulky and electron-rich phosphine (B1218219) ligands are often employed in Buchwald-Hartwig aminations to facilitate the reductive elimination step. wikipedia.org Similarly, the development of specialized ligands has expanded the scope of Suzuki and Sonogashira reactions to include more challenging substrates. libretexts.org
Reactions Involving the Nitrile Group
The nitrile group (-C≡N) at the C-3 position of this compound offers another handle for chemical modification, allowing for its conversion into other important functional groups.
Derivatization to Carboxylic Acids and Esters
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. masterorganicchemistry.comlibretexts.orgchemistrysteps.com Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid. libretexts.org The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com
The resulting 5-bromo-1H-pyrazole-3-carboxylic acid is a valuable intermediate in its own right, for example, in the synthesis of agrochemicals. guidechem.comgoogle.com Subsequent esterification of the carboxylic acid can be achieved through standard methods, such as Fischer esterification, to yield the corresponding esters. nih.gov
Formation of Amides and Amidines
The nitrile group can also be converted into amides. Partial hydrolysis of the nitrile under controlled conditions can lead to the formation of the primary amide, 5-bromo-1H-pyrazole-3-carboxamide. More commonly, amides are synthesized from the corresponding carboxylic acid via activation with a coupling agent followed by reaction with an amine.
Furthermore, nitriles can react with amines or their equivalents to form amidines. While specific examples for this compound are not detailed in the provided results, the general reactivity of nitriles suggests this transformation is feasible.
Cycloaddition Reactions of the Nitrile Functionality
The nitrile group (-C≡N) on the this compound scaffold is a versatile functional group that can participate in cycloaddition reactions. These reactions are crucial for the construction of more complex fused heterocyclic systems. While specific studies on the cycloaddition reactions of this compound are not extensively detailed in the literature, the reactivity can be inferred from the general behavior of aromatic and heteroaromatic nitriles.
Typically, the nitrile group can react with 1,3-dipoles such as azides, nitrile oxides, and nitrones in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. For instance, the reaction with an azide (B81097) (R-N₃) would be expected to yield a tetrazole ring fused or linked to the pyrazole core. The conditions for such reactions often involve thermal activation or catalysis to facilitate the cycloaddition process. The electronic nature of the pyrazole ring, influenced by the electron-withdrawing bromo and nitrile groups, would play a significant role in the activation of the nitrile functionality towards such dipolarophiles.
Reactivity at the Pyrazole Nitrogen Atoms (N-1 and N-2)
The pyrazole ring contains two nitrogen atoms with distinct chemical properties. The N-1 nitrogen is a pyrrole-like, sp²-hybridized atom that bears a proton and is acidic in nature. nih.gov The N-2 nitrogen is a pyridine-like, sp²-hybridized atom with a lone pair of electrons in the plane of the ring, rendering it basic and nucleophilic. nih.govnih.gov This duality governs the reactivity of the pyrazole nucleus towards various reagents.
N-Alkylation and N-Acylation Reactions
The nucleophilic character of the pyrazole ring allows for N-alkylation and N-acylation reactions. These reactions typically occur at the more nucleophilic N-2 nitrogen after deprotonation of the N-1 position with a base. nih.govsemanticscholar.org However, in unsymmetrically substituted pyrazoles like this compound, the reaction can lead to a mixture of two regioisomers (N-1 and N-2 alkylated/acylated products).
The regioselectivity of these reactions is influenced by both steric and electronic factors. nih.govsemanticscholar.org The presence of substituents at positions 3 and 5 can direct the incoming electrophile to one nitrogen over the other. In the case of this compound, the steric bulk of the bromine atom at C-5 might favor substitution at the N-1 position. Conversely, the electronic effects of the substituents also play a crucial role. A new method for N-alkylation using trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis has been developed, offering an alternative to methods requiring strong bases. semanticscholar.org This reaction with unsymmetrical pyrazoles yields a mixture of regioisomers, with the major product often determined by steric hindrance. semanticscholar.org
Table 1: Regioselectivity in N-Alkylation of Substituted Pyrazoles
| Pyrazole Substrate | Alkylating Agent | Conditions | Major Isomer | Minor Isomer | Reference |
| Unsymmetrical Pyrazole | Trichloroacetimidates | Brønsted acid | Sterically less hindered N-isomer | Sterically more hindered N-isomer | semanticscholar.org |
| General Pyrazole | Alkyl Halides | Base (e.g., NaH) | Mixture of N-1 and N-2 isomers | Mixture of N-1 and N-2 isomers | semanticscholar.org |
This table illustrates general trends in N-alkylation of pyrazoles; specific outcomes for this compound would require experimental verification.
Pyrazole Ring Protonation and Tautomerism Studies
Pyrazoles that are unsubstituted at the N-1 position, such as this compound, exhibit annular tautomerism. nih.govresearchgate.net This involves the migration of the proton between the two nitrogen atoms (N-1 and N-2), resulting in two different tautomeric forms. For this specific compound, the two tautomers are this compound and 3-Bromo-1H-pyrazole-5-carbonitrile.
The equilibrium between these tautomers is influenced by the nature of the substituents, the solvent, and the physical state (solid or solution). nih.govfu-berlin.de Studies on other substituted pyrazoles have shown that electron-withdrawing groups can affect the stability of the tautomers. researchgate.net For 4-bromo-substituted pyrazoles, it has been observed that when a bromine atom is also present at position 3(5), the 3-bromo tautomer is the one predominantly found in the solid state and is also the major tautomer in solution. researchgate.net Theoretical calculations (DFT) support the greater stability of the 3-bromo tautomers over the 5-bromo ones. researchgate.net In the case of 3(5)-phenylpyrazoles, the 3-phenyl tautomer is generally favored. fu-berlin.de Given that both the bromo and nitrile groups are electron-withdrawing, their relative positions will determine the more stable tautomer for this compound.
Table 2: Tautomeric Preference in Substituted Pyrazoles
| Pyrazole System | Substituent at C-3(5) | Environment | Predominant Tautomer | Observation Method | Reference |
| 4-Bromo-1H-pyrazoles | Bromine | Solid State & Solution | 3-Bromo tautomer | NMR, X-ray, DFT | researchgate.net |
| 3(5)-Phenyl-1H-pyrazoles | Phenyl | Solid State & Solution | 3-Phenyl tautomer | NMR, X-ray | fu-berlin.de |
| 3(5)-Disubstituted-1H-pyrazoles | Nitro group | Crystal State | Tautomer with nitro group at C-5 | X-ray | mdpi.com |
| 3(5)-Disubstituted-1H-pyrazoles | Methyl group | Crystal State | Tautomer with methyl group at C-5 | X-ray | mdpi.com |
Electrophilic Aromatic Substitution on Pyrazole Ring Systems of this compound
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems. The pyrazole ring, while aromatic, has a reactivity in EAS that is highly dependent on the substituents it carries. The reaction proceeds through a two-step mechanism: initial attack by an electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlumenlearning.com The first step is typically the rate-determining step. masterorganicchemistry.comlumenlearning.com
Regioselectivity Considerations
In the pyrazole ring, the C-4 position is generally the most susceptible to electrophilic attack due to the deactivating effect of the two adjacent nitrogen atoms on the C-3 and C-5 positions. nih.gov For this compound, the only available position for substitution on the pyrazole ring is C-4. Therefore, reactions such as nitration, halogenation, or sulfonation would be expected to occur exclusively at this position, provided the reaction conditions are suitable to overcome the deactivation of the ring. Studies on 4-bromo-3-phenylpyrazole have been conducted, indicating that the C-4 position is indeed reactive. fu-berlin.de
Influence of Halogen and Nitrile Substituents on Ring Activation/Deactivation
The presence of both a bromine atom and a nitrile group, which are strong electron-withdrawing groups, significantly deactivates the pyrazole ring towards electrophilic attack. youtube.com Halogens are deactivating due to their inductive effect but are typically ortho-, para-directing in benzene (B151609) systems. youtube.com In the context of the pyrazole ring, their influence is combined with that of the ring nitrogens and the other substituent. The nitrile group is strongly deactivating through both inductive and resonance effects.
This pronounced deactivation means that forcing conditions (e.g., strong electrophiles, high temperatures, strong acid catalysts) would likely be necessary to achieve electrophilic substitution on the C-4 position of this compound. lumenlearning.comyoutube.com The electron-withdrawing nature of these substituents increases the energy of the cationic intermediate formed during the reaction, thus slowing down the rate of substitution compared to unsubstituted or activated pyrazoles. youtube.com
Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Bromo 1h Pyrazole 3 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the environment of specific nuclei within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are primary methods for the structural analysis of 5-Bromo-1H-pyrazole-3-carbonitrile. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.
In the ¹H NMR spectrum, the pyrazole (B372694) ring proton typically appears as a singlet. For the parent pyrazole, this proton (H4) signal is observed around 6.3 ppm, while the N-H proton shows a broad signal at approximately 13.1 ppm. chemicalbook.com For substituted pyrazoles, the chemical shift of the remaining ring proton provides insight into the electronic effects of the substituents. The electron-withdrawing nature of the bromo and cyano groups in this compound would be expected to shift the H4 proton signal downfield compared to the parent pyrazole.
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
|---|---|---|
| ¹H (pyrazole C4-H) | ~6.5 - 7.5 | Expected downfield shift due to electron-withdrawing groups. |
| ¹H (pyrazole N-H) | >10 (often broad) | Position is solvent and concentration dependent. |
| ¹³C (C3) | Variable | Attached to the electron-withdrawing nitrile group. |
| ¹³C (C4) | Variable | Influenced by adjacent bromo and nitrile-substituted carbons. |
| ¹³C (C5) | Variable | Directly bonded to bromine, causing a characteristic shift. |
| ¹³C (CN) | ~110 - 120 | Characteristic region for nitrile carbons. |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would be used to confirm the absence of coupling for the isolated C4-H proton, which would appear as a singlet with no cross-peaks.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. An HSQC experiment would show a cross-peak connecting the ¹H signal of the C4-H proton to the ¹³C signal of the C4 carbon, allowing for the definitive assignment of both.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) couplings between carbon and proton atoms. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For this molecule, HMBC correlations would be expected between the C4-H proton and the C3, C5, and nitrile carbons. Similarly, the N-H proton would show correlations to C3 and C5, confirming the pyrazole ring structure.
¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms in the pyrazole ring, which is essential for understanding tautomerism and hydrogen bonding. psu.edu The chemical shifts of the two nitrogen atoms are distinct. One nitrogen (N1) is pyrrole-like, and the other (N2) is pyridine-like. acs.org
The chemical shifts are sensitive to protonation, solvent effects, and hydrogen bonding. psu.eduacs.org In the solid state or at low temperatures in solution where tautomerism is frozen, two separate ¹⁵N signals can be observed. psu.edu The use of ¹⁵N-labeled compounds can facilitate the measurement of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, which provides unequivocal evidence for the position of the N-H proton and the connectivity within the heterocyclic ring. nih.gov For instance, the magnitude of the J(C-N) coupling can help distinguish between different isomeric products in a reaction. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. ksu.edu.sa While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. ksu.edu.sa
The IR and Raman spectra of this compound are dominated by vibrations from the nitrile group and the pyrazole ring.
Nitrile (C≡N) Stretching: The nitrile group exhibits a strong, sharp absorption band in the IR spectrum, typically in the range of 2260-2200 cm⁻¹. rsc.org This band is one of the most characteristic features in the spectrum. The exact frequency can be influenced by the electronic nature of the substituents on the ring. nih.gov
Pyrazole Ring Vibrations: The pyrazole ring gives rise to a series of complex vibrations. nih.govrsc.org
N-H Stretching: The N-H stretching vibration appears as a broad band in the region of 3500-3100 cm⁻¹ in the IR spectrum, characteristic of hydrogen-bonded N-H groups. researchgate.net
C-H Stretching: The aromatic C-H stretching vibration of the pyrazole ring is expected to occur just above 3000 cm⁻¹. derpharmachemica.com
C=C and C=N Stretching: The ring stretching vibrations for C=C and C=N bonds typically appear in the 1650-1400 cm⁻¹ region. researchgate.netderpharmachemica.com
Ring Bending/Deformation: In-plane and out-of-plane bending vibrations of the ring occur at lower frequencies, contributing to the fingerprint region of the spectrum. derpharmachemica.com
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| Nitrile (C≡N) | Stretching | 2260 - 2200 | Strong, Sharp |
| Pyrazole (N-H) | Stretching | 3500 - 3100 | Medium-Strong, Broad |
| Pyrazole (C-H) | Stretching | ~3100 - 3000 | Medium |
| Pyrazole (C=C, C=N) | Ring Stretching | 1650 - 1400 | Medium to Strong |
| Bromoalkane (C-Br) | Stretching | 690 - 515 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of a molecule through its fragmentation patterns.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound and a Related Isomer
| Compound | Molecular Formula | Predicted Exact Mass (amu) |
|---|---|---|
| This compound | C₄H₂BrN₃ | ~171.9432 |
Note: The exact mass for this compound is predicted based on its elemental formula and is expected to be nearly identical to its isomer.
The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks (M and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z). This distinctive 1:1 ratio for the molecular ion is a clear indicator of a monobrominated compound.
The fragmentation of pyrazole rings in mass spectrometry typically involves the cleavage of the ring and the loss of small neutral molecules. For this compound, primary fragmentation pathways would likely involve the loss of the bromine atom or the cyano group. The loss of a bromine radical (•Br) would result in a significant fragment ion. Another plausible fragmentation is the elimination of HCN from the pyrazole ring. The fragmentation of the molecular ion of pyrazoles is known to be influenced by the position of the substituents.
A proposed fragmentation could involve the initial loss of a bromine radical, followed by the loss of a molecule of hydrogen cyanide (HCN), or vice versa. The stability of the resulting fragment ions will dictate the major peaks observed in the spectrum.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not available in the reviewed literature, analysis of closely related structures, such as 3-(4-bromophenyl)-5-methyl-1H-pyrazole, provides valuable insights into the expected structural features. nih.gov
The crystal packing of pyrazole derivatives is significantly influenced by intermolecular interactions, particularly hydrogen bonding and, in the case of brominated compounds, halogen bonding. For this compound, the pyrazole ring contains both a hydrogen bond donor (N-H) and acceptors (the nitrogen atoms of the pyrazole and the nitrile group). This facilitates the formation of robust intermolecular hydrogen bonds, such as N-H···N, which are prevalent in the assembly of pyrazole molecules and can lead to the formation of extended molecular networks. nih.gov
The analysis of bond lengths and angles provides detailed information about the geometry and electronic structure of the molecule. For pyrazole rings, the bond lengths are indicative of their aromatic character. In a related pyrano[2,3-c]pyrazole derivative, the N(1)–N(2) and N(2)–C(3) bond lengths were reported to be 1.3839(12) Å and 1.3458(14) Å, respectively, which are in agreement with known pyrazole compounds. mdpi.com For 3-oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile, the C≡N bond length is typical for a nitrile group. nih.gov In the case of this compound, the C-Br bond length is expected to be within the typical range for a bromine atom attached to an sp²-hybridized carbon. The bond angles within the pyrazole ring will reflect its five-membered heterocyclic nature, with some distortion expected due to the substituents.
Table 2: Typical Bond Lengths in Pyrazole Derivatives
| Bond | Typical Length (Å) | Reference Compound |
|---|---|---|
| N-N | 1.384 | Pyrano[2,3-c]pyrazole derivative mdpi.com |
| N-C | 1.346 | Pyrano[2,3-c]pyrazole derivative mdpi.com |
| C=O | 1.227 | Pyrano[2,3-c]pyrazole derivative mdpi.com |
| C-Br | ~1.85-1.90 | General organobromine compounds |
Note: These are typical values from related structures and serve as an estimation for this compound.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analogs
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for studying chiral molecules. While this compound itself is not chiral, the introduction of a chiral center, for instance by substitution at the N1 position with a chiral group, would render the molecule amenable to VCD and ECD analysis.
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is particularly sensitive to the stereochemistry and conformational flexibility of molecules in solution. For chiral pyrazole analogs, VCD could be used to determine the absolute configuration and to study intermolecular interactions, such as hydrogen bonding, which can significantly influence the VCD spectrum.
ECD, which measures the differential absorption of left and right circularly polarized ultraviolet-visible light, provides information about the electronic transitions within a chiral molecule. The ECD spectrum is sensitive to the spatial arrangement of chromophores. In a chiral analog of this compound, the pyrazole ring, the bromine atom, and the nitrile group would act as chromophores. The interactions between their electronic transitions would give rise to a characteristic ECD spectrum, which could be used to assign the absolute configuration by comparing experimental spectra with those predicted by quantum chemical calculations. The chiroptical properties of chiral carbazole-based BODIPYs have been investigated, and it was found that intermolecular interactions in the solid state can enhance the circularly polarized luminescence. nih.gov
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is an indispensable tool in modern chemistry for the separation, identification, and purification of individual components from a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques that provide detailed insights into its purity and structure.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. In the context of this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. This method allows for the separation of the target compound from impurities that may have arisen during its synthesis.
A typical RP-HPLC method for the analysis of this compound would employ a C18 stationary phase, which is a nonpolar silica-based packing material. The mobile phase would consist of a polar solvent mixture, such as acetonitrile (B52724) and water, often with a small percentage of an acidifier like formic acid. The addition of formic acid helps to ensure sharp peak shapes and improves the ionization efficiency if the HPLC system is coupled to a mass spectrometer (LC-MS). umb.edunih.gov The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The higher the hydrophobicity of a compound, the stronger its retention on the C18 column.
The purity of a sample of this compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all observed peaks. A high percentage area for the main peak is indicative of high purity. For preparative applications, fractions corresponding to the main peak can be collected for isolation of the pure compound.
A proposed set of HPLC conditions for the analysis of this compound is detailed in the table below.
| Parameter | Condition |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Detection | UV-Vis at a wavelength suitable for the pyrazole chromophore (e.g., 220 nm or 254 nm) |
| Injection Volume | 10 µL |
This table presents a generalized set of starting conditions for the HPLC analysis of this compound. Method optimization may be required to achieve the best separation for a specific sample.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation, a common issue with pyrazole-containing compounds. umb.edu To overcome these limitations, a derivatization step is typically employed to convert the analyte into a more volatile and thermally stable form.
For compounds containing active hydrogen atoms, such as the N-H group in the pyrazole ring of this compound, silylation is a widely used derivatization technique. researchgate.netnih.gov This process involves reacting the compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). umb.edunih.gov The reaction replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, thereby reducing the compound's polarity and increasing its volatility.
The resulting TMS derivative of this compound can then be readily analyzed by GC-MS. The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used to confirm the identity of the derivatized compound and any impurities present. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
A general procedure for the silylation of this compound for GC-MS analysis is outlined below.
| Step | Description |
| 1. Sample Preparation | A small, accurately weighed amount of this compound is dissolved in an anhydrous aprotic solvent (e.g., pyridine (B92270) or acetonitrile) in a reaction vial. |
| 2. Derivatization | An excess of the silylating reagent (e.g., BSTFA with 1% TMCS) is added to the sample solution. The vial is sealed and heated (e.g., at 60-80 °C) for a specified period (e.g., 30-60 minutes) to ensure complete reaction. |
| 3. GC-MS Analysis | After cooling to room temperature, an aliquot of the derivatized sample is injected into the GC-MS system. |
| 4. Data Interpretation | The resulting chromatogram is analyzed to assess purity, and the mass spectrum of the main peak is examined to confirm the structure of the TMS-derivatized this compound. |
This table provides a general workflow for the derivatization and GC-MS analysis of this compound. Specific conditions may need to be optimized for best results.
Computational and Theoretical Investigations of 5 Bromo 1h Pyrazole 3 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are pivotal in understanding the intrinsic electronic properties of a molecule, offering predictions of its reactivity and stability.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density Distribution
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. By employing functionals such as B3LYP with a 6-311++G(d,p) basis set, it is possible to calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key indicators of a molecule's reactivity.
The HOMO, being the outermost orbital containing electrons, represents the ability of the molecule to donate electrons. Conversely, the LUMO, as the lowest energy orbital without electrons, indicates the molecule's ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical stability of the molecule; a larger gap generally implies higher stability and lower reactivity. For 5-Bromo-1H-pyrazole-3-carbonitrile, the electron-withdrawing nature of the bromine atom and the nitrile group is expected to influence the electron density distribution across the pyrazole (B372694) ring, impacting the energies of these frontier orbitals.
Table 1: Predicted Frontier Molecular Orbital Properties
| Parameter | Predicted Value |
|---|---|
| HOMO Energy | (Value in eV) |
| LUMO Energy | (Value in eV) |
The electron density distribution, also calculable through DFT, would likely show a higher electron density around the nitrogen atoms of the pyrazole ring and the nitrile group, with a corresponding electron deficiency on the carbon atom attached to the bromine. This distribution is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.
Ab Initio Methods for Geometric Optimization and Energy Minimization
Ab initio methods, such as Hartree-Fock (HF) with a basis set like 6-31G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves minimizing the total energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles.
For this compound, the geometry optimization would provide precise values for the lengths of the C-Br, C-C, C-N, and N-N bonds, as well as the angles within and outside the pyrazole ring. These parameters are fundamental for understanding the molecule's shape and steric properties. The planarity of the pyrazole ring is a key feature that would be confirmed through these calculations.
Table 2: Predicted Optimized Geometric Parameters
| Parameter | Predicted Value |
|---|---|
| Bond Lengths (Å) | |
| C3-C4 | (Value) |
| C4-C5 | (Value) |
| C5-N1 | (Value) |
| N1-N2 | (Value) |
| N2-C3 | (Value) |
| C5-Br | (Value) |
| C3-CN | (Value) |
| **Bond Angles (°) ** | |
| N2-C3-C4 | (Value) |
| C3-C4-C5 | (Value) |
| C4-C5-N1 | (Value) |
| C5-N1-N2 | (Value) |
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic data, which are invaluable for the experimental identification and characterization of the compound.
Computational NMR Chemical Shift Prediction
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for the theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra.
For this compound, the predicted chemical shifts would be influenced by the electronic environment of each proton and carbon atom. The electron-withdrawing effects of the bromine and nitrile substituents would cause downfield shifts for the adjacent carbon and hydrogen atoms in the ¹³C and ¹H NMR spectra, respectively.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
|---|---|---|
| C3 | - | (Value) |
| C4 | (Value) | (Value) |
| C5 | - | (Value) |
| C (Nitrile) | - | (Value) |
Theoretical IR and Raman Spectra Calculation
Theoretical calculations of vibrational frequencies using methods like the scaled quantum mechanical (SQM) force field method can provide a detailed prediction of the Infrared (IR) and Raman spectra. These spectra are unique for each molecule and are determined by the vibrational modes of its chemical bonds.
For this compound, the calculated IR and Raman spectra would exhibit characteristic peaks corresponding to the stretching and bending vibrations of the C-H, N-H, C≡N (nitrile), C-Br, and the pyrazole ring bonds. For instance, a strong absorption band in the IR spectrum would be expected in the region of 2200-2300 cm⁻¹ for the nitrile group stretching vibration.
Table 4: Predicted Major Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted IR Frequency | Predicted Raman Frequency |
|---|---|---|
| N-H stretch | (Value) | (Value) |
| C-H stretch | (Value) | (Value) |
| C≡N stretch | (Value) | (Value) |
| Pyrazole ring stretch | (Value) | (Value) |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. By simulating the motion of atoms and molecules, MD can reveal how this compound might behave in a condensed phase, such as in solution or in a crystal lattice.
These simulations can elucidate the preferred conformations of the molecule, particularly if there are flexible substituent groups. Furthermore, MD can be used to study how molecules of this compound interact with each other, identifying potential hydrogen bonding or other non-covalent interactions that govern its solid-state packing and solution behavior. This information is critical for understanding its physical properties like solubility and melting point.
Reaction Mechanism Studies and Transition State Analysis
Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction pathways, including the characterization of transition states and intermediates. nih.govnih.gov
Computational Elucidation of SNAr Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings. Computational studies on similar heterocyclic systems, such as 5-bromo-1,2,3-triazines, have shed light on the mechanistic possibilities for this compound. acs.org The accepted mechanism for SNAr reactions typically involves a stepwise process via a Meisenheimer intermediate. researchgate.net However, concerted mechanisms are also possible and have been identified for certain substrates. acs.orgresearchgate.net
For this compound, the presence of the electron-withdrawing nitrile group and the pyrazole ring itself influences the electrophilicity of the carbon atom bonded to the bromine, making it susceptible to nucleophilic attack. DFT calculations can be employed to model the reaction profile of this compound with various nucleophiles. These calculations would involve locating the transition state structures for both stepwise and concerted pathways and comparing their activation energy barriers.
Key factors that determine the preferred pathway include the nature of the nucleophile, the solvent, and the electronic properties of the pyrazole ring. acs.org For instance, a strong nucleophile and a polar aprotic solvent might favor a stepwise mechanism. Computational analysis of the condensed dual descriptor for related bromo-heterocycles has been used to predict the regioselectivity of nucleophilic attack, a tool that could be applied to understand reactivity at the C5 position of the pyrazole ring. acs.org
Table 1: Theoretical Comparison of SNAr Mechanistic Parameters
| Parameter | Stepwise Mechanism | Concerted Mechanism |
| Intermediate | Meisenheimer Complex | None |
| Transition States | Two | One |
| Influencing Factors | Nucleophile strength, solvent polarity | Leaving group ability, steric hindrance |
| Predicted Favorable Conditions | Strong nucleophiles, polar aprotic solvents | Good leaving groups, less sterically hindered substrates |
This table presents a generalized comparison based on computational studies of SNAr reactions and is intended to be illustrative for the theoretical investigation of this compound.
Catalytic Cycle Investigations for Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for forming carbon-carbon bonds. nih.govnih.gov Computational studies are essential for understanding the complex catalytic cycle, which generally consists of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov
In the context of this compound, DFT calculations can model the interaction of the substrate with a palladium(0) catalyst. The oxidative addition of the C-Br bond to the palladium center is the initial and often rate-determining step. The nature of the phosphine (B1218219) ligands on the palladium catalyst can significantly influence the energetics of this step. mdpi.com
The subsequent transmetalation step, involving the transfer of an organic group from an organoboron reagent to the palladium center, and the final reductive elimination step, which forms the C-C bond and regenerates the palladium(0) catalyst, can also be computationally investigated. nih.gov These studies can provide insights into the role of the base and solvent in the reaction and help in optimizing reaction conditions for higher yields and selectivity. nih.gov The mechanism of catalyst inhibition by nitrogen-containing heterocycles has also been a subject of theoretical investigation, which is relevant for substrates like pyrazoles. nih.gov
Table 2: Key Steps in the Theoretical Catalytic Cycle of a Suzuki-Miyaura Coupling with this compound
| Step | Description | Key Computational Insights |
| Oxidative Addition | The C-Br bond of this compound adds to the Pd(0) catalyst. | Determination of the activation barrier, influence of phosphine ligands on reaction energetics. |
| Transmetalation | An organic group is transferred from a boronic acid (or ester) to the Pd(II) complex. | Role of the base in activating the organoboron reagent, elucidation of the transition state. |
| Reductive Elimination | The two organic groups on the Pd(II) center couple, forming the product and regenerating the Pd(0) catalyst. | Calculation of the energy barrier for C-C bond formation, prediction of product selectivity. |
This table outlines the general steps of a Suzuki-Miyaura catalytic cycle and the potential insights that can be gained from computational studies applied to this compound.
Structure-Activity Relationship (SAR) Insights through Computational Approaches
Computational methods are invaluable for understanding how the structure of a molecule relates to its biological activity, a concept known as Structure-Activity Relationship (SAR). nih.gov These approaches can guide the design of more potent and selective analogs of this compound.
Ligand Design Principles based on Molecular Docking (from a theoretical design perspective only)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. ijpbs.comasianjpr.com From a theoretical design perspective, docking studies can be used to generate hypotheses about the binding mode of this compound and its derivatives within the active site of a target protein. nih.govnih.govresearchgate.net
By analyzing the predicted binding poses, key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions can be identified. chemmethod.comchemmethod.com This information provides a rational basis for designing new ligands with improved binding affinity. For instance, if a docking study reveals an unoccupied hydrophobic pocket in the active site, a new ligand could be designed with a hydrophobic substituent at the appropriate position on the pyrazole ring to fill this pocket and enhance binding. The pyrazole scaffold itself often participates in significant binding interactions. chemmethod.comchemmethod.com
Table 3: Theoretical Ligand Design Strategies Based on Molecular Docking
| Design Strategy | Rationale | Example Modification on this compound |
| Filling Hydrophobic Pockets | Enhance van der Waals interactions and desolvation energy. | Introduction of alkyl or aryl groups at suitable positions. |
| Forming Additional Hydrogen Bonds | Increase binding specificity and affinity. | Addition of hydrogen bond donor/acceptor groups (e.g., -OH, -NH2). |
| Improving Electrostatic Complementarity | Optimize electrostatic interactions with charged residues. | Introduction of charged or polar groups. |
| Modifying the Scaffold | Explore new binding modes or improve pharmacokinetic properties. | Bioisosteric replacement of the pyrazole ring or nitrile group. nih.gov |
This table provides theoretical examples of how molecular docking insights can guide the design of new ligands based on the this compound scaffold.
Pharmacophore Modeling and Virtual Screening Considerations (from a theoretical design perspective only)
Pharmacophore modeling is another powerful computational tool used in drug design. researchgate.netfrontiersin.org A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific receptor and elicit a biological response. researchgate.net
From a theoretical standpoint, a pharmacophore model can be generated based on the structure of a known active ligand or the active site of a target protein. nih.govresearchgate.net This model can then be used as a 3D query to search large chemical databases in a process called virtual screening, with the aim of identifying new and diverse chemical scaffolds that match the pharmacophore and are therefore likely to be active. nih.govnih.govacs.orgnih.gov
For this compound, a pharmacophore model could be developed that includes features such as a hydrogen bond donor (the pyrazole N-H), a hydrogen bond acceptor (the nitrile nitrogen), and an aromatic/hydrophobic region (the pyrazole ring). This model could then be used to virtually screen for compounds that could mimic the binding of the parent molecule, potentially leading to the discovery of novel inhibitors for a given biological target. nih.govnih.govacs.org
Table 4: Theoretical Pharmacophore Features and Virtual Screening Workflow
| Pharmacophore Feature | Description | Potential Role in Binding |
| Hydrogen Bond Donor | The N-H group of the pyrazole ring. | Interaction with acceptor groups (e.g., carbonyl oxygen) in the protein active site. |
| Hydrogen Bond Acceptor | The nitrogen atom of the nitrile group. | Interaction with donor groups (e.g., amide N-H) in the protein active site. |
| Aromatic/Hydrophobic Ring | The pyrazole ring system. | π-stacking or hydrophobic interactions with aromatic or hydrophobic residues. |
| Halogen Bond Donor | The bromine atom at the C5 position. | Potential for halogen bonding interactions with electron-rich atoms. |
Virtual Screening Workflow:
Target Selection and Pharmacophore Model Generation: Identify a biological target and develop a pharmacophore model based on known inhibitors or the receptor structure. frontiersin.org
Database Preparation: Prepare a large database of chemical compounds for screening. nih.gov
Pharmacophore-Based Screening: Use the pharmacophore model to rapidly filter the database and select compounds that match the required features. researchgate.net
Molecular Docking: Dock the hit compounds from the pharmacophore screen into the active site of the target protein to predict their binding modes and rank them based on scoring functions. nih.gov
Hit Selection and Optimization: Select the most promising candidates for further theoretical optimization and, eventually, experimental validation.
This table and workflow outline a theoretical approach to using pharmacophore modeling and virtual screening for the discovery of new compounds based on the structural features of this compound.
Advanced Applications of 5 Bromo 1h Pyrazole 3 Carbonitrile As a Key Synthon
Building Block in Complex Heterocyclic Synthesis
The unique arrangement of reactive sites on 5-Bromo-1H-pyrazole-3-carbonitrile makes it an ideal starting point for constructing intricate heterocyclic systems. The bromine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-nitrogen bond-forming reactions, while the pyrazole (B372694) ring itself can participate in cyclocondensation reactions to form fused bicyclic structures.
Construction of Fused Pyrazole Systems
A significant application of pyrazole derivatives is in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These scaffolds are of great interest due to their presence in a wide range of biologically active compounds and functional materials. nih.govmdpi.com
The general strategy for constructing these fused systems often involves the cyclocondensation of an aminopyrazole with a 1,3-bielectrophilic species. For this compound, a preliminary transformation to its amino analogue, 5-Amino-1H-pyrazole-3-carbonitrile, would be required. This can be achieved through methods like the Buchwald-Hartwig amination. wikipedia.orgnih.gov Once the aminopyrazole is obtained, it can react with various dicarbonyl compounds or their equivalents to yield the desired fused systems.
Furthermore, the bromine atom on the pyrazole ring offers a site for post-synthetic modification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful tools for introducing aryl, vinyl, and amino substituents at the C5-position. nih.govlmaleidykla.ltresearchgate.netnih.govrsc.orgresearchgate.netorganic-chemistry.org This allows for the synthesis of a diverse library of functionalized pyrazolo-fused heterocycles. For instance, the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids has been shown to be an effective method for producing C3-arylated derivatives. rsc.org
Table 1: Examples of Fused Pyrazole Systems Derived from Pyrazole Precursors
| Precursor | Reagent | Fused Product | Reference |
| 3-Aminopyrazole-4-carbonitrile | 3-Dimethylamino-1-(4-pyridyl)-2-propen-1-one | 7-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | encyclopedia.pub |
| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Enamine of acetylacetone (B45752) | 6-Acetyl-2-(cyanomethyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | mdpi.comtypeset.io |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Arylboronic acid | C3-Arylated-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ones | rsc.org |
| 5-Amino-1-phenylpyrazole | Unsaturated ketone | Substituted Pyrazolo[3,4-b]pyridines | mdpi.com |
Incorporation into Macrocyclic and Polycyclic Architectures
While the use of this compound in the synthesis of macrocyclic and polycyclic architectures is not extensively documented, the general reactivity of pyrazole derivatives suggests its potential in this area. The bifunctional nature of the molecule, with the pyrazole ring's nitrogen atoms and the C5-bromo and C3-nitrile groups, allows for multiple points of connection, which is a prerequisite for macrocyclization.
For instance, 3-aminopyrazole-based derivatives have been successfully employed in the design and synthesis of macrocycles that act as highly selective kinase inhibitors. By strategically varying substituents and optimizing linker lengths, potent and selective macrocyclic inhibitors have been developed. This demonstrates the utility of the pyrazole scaffold in creating constrained cyclic structures with specific biological functions.
The construction of polycyclic systems can be envisioned through sequential reactions. For example, after forming a fused pyrazolo[1,5-a]pyrimidine (B1248293) system, the remaining functional groups could be used for further ring-forming reactions, leading to more complex, multi-ring structures. The bromine atom, in particular, would be a key reactive site for intramolecular cyclization reactions following an initial intermolecular coupling reaction.
Precursor for Advanced Organic Materials
The electronic properties of the pyrazole ring make it an attractive component in the design of advanced organic materials. The incorporation of pyrazole moieties can influence the photophysical and electronic characteristics of the resulting materials, opening up applications in optoelectronics and polymer science.
Design of Luminescent or Optoelectronic Materials
Pyrazole derivatives and their fused-ring systems are known to exhibit interesting photophysical properties, including fluorescence. nih.govnih.govresearchgate.netrsc.org Pyrazolo[1,5-a]pyrimidines, in particular, have been identified as a class of fluorophores with tunable emission properties. nih.govnih.govresearchgate.netrsc.org The emission characteristics can be modulated by the nature and position of substituents on the fused ring system. Electron-donating groups at the 7-position of the pyrazolo[1,5-a]pyrimidine core have been shown to enhance both absorption and emission. nih.govrsc.org
Given that this compound can serve as a precursor to fused pyrazolo[1,5-a]pyrimidines, it represents a valuable starting material for the synthesis of novel luminescent materials. The bromine atom allows for the introduction of various aryl groups through Suzuki coupling, which can be used to tune the electronic and photophysical properties of the final molecule. rsc.org Furthermore, pyrazole derivatives have been investigated for their use in organic light-emitting devices (OLEDs).
A study on novel pyrazole derivatives demonstrated their potential as blue fluorescent materials, exhibiting high glass transition temperatures and large optical band gaps. consensus.app This highlights the potential of pyrazole-based compounds, including those derived from this compound, in the development of materials for optoelectronic applications.
Table 2: Photophysical Properties of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Class | Key Structural Feature | Observed Properties | Reference |
| 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidines | Electron-donating groups at position 7 | Tunable photophysical properties, high quantum yields | nih.gov |
| Pyrazolo[1,5-a]pyrimidine-dioxaborinine hybrids | Intramolecular charge transfer | Large fluorescence quantum yields | researchgate.net |
| Pyrazolo[1,5-a]pyrimidines | Fused, rigid, planar system | Significant photophysical properties, emergent fluorophores | nih.gov |
Polymer Chemistry and Monomer Applications
The field of pyrazole-containing polymers is an emerging area of materials science. The incorporation of the pyrazole heterocycle into a polymer backbone can impart desirable properties such as high thermal stability, specific optical properties, and the ability to coordinate with metal ions. ias.ac.in
While the direct polymerization of this compound has not been specifically reported, its structure suggests potential as a monomer. The bromine atom and the nitrile group could be transformed into other polymerizable functionalities. For example, the bromine could be converted to a vinyl group via a Heck reaction, or to an amino group for the synthesis of polyamides or polyimides. The nitrile group could also be hydrolyzed to a carboxylic acid, which is a common monomer for condensation polymerization.
A study on semi-linear pyrazole-containing polymeric structures, including oligomers, copolymers, and homopolymers, has shown that these materials can exhibit high thermal stability and interesting photoluminescence behavior, with applications in sensing. ias.ac.in This suggests that polymers derived from functionalized pyrazoles like this compound could be valuable for creating new functional materials.
Ligand Design in Catalysis and Coordination Chemistry
The pyrazole ring, with its two adjacent nitrogen atoms, is an excellent ligand for a wide variety of metal ions. This has led to the extensive use of pyrazole derivatives in coordination chemistry and catalysis. researchgate.netnih.gov The electronic and steric properties of the pyrazole ligand can be fine-tuned by the introduction of substituents on the ring.
This compound possesses multiple potential coordination sites: the two nitrogen atoms of the pyrazole ring and the nitrogen atom of the nitrile group. This allows it to act as a mono-, bi-, or polydentate ligand, leading to the formation of diverse coordination complexes, including discrete molecules, coordination polymers, and metal-organic frameworks (MOFs). consensus.apprsc.orgresearchgate.netrsc.orgacs.orgresearchgate.net
The bromine atom at the C5-position can be used to introduce other coordinating groups via cross-coupling reactions, further expanding the possibilities for ligand design. For example, coupling with a pyridine-containing boronic acid would yield a bipyridyl-like ligand system.
Pyrazole-based ligands have been successfully used in the construction of MOFs with applications in gas storage and separation, and catalysis. researchgate.netrsc.orgresearchgate.net For instance, MOFs based on pyrazole-dicarboxylate ligands have shown high efficiency and selectivity for the capture of formaldehyde. researchgate.net Furthermore, pyrazolyl metal complexes have emerged as effective catalysts for carbon-carbon bond-forming reactions. researchgate.net The weak donor ability of the pyrazole motif can enhance the electrophilicity of the metal center, which is beneficial for many catalytic transformations. researchgate.net The protic nature of the pyrazole N-H group can also play a role in catalysis, participating in proton-coupled electron transfer processes or acting as a proton shuttle. nih.gov
Pyrazole-Based Ligands for Transition Metal Catalysis
The pyrazole nucleus is a prominent structural motif in the design of ligands for transition metal catalysis. The nitrogen atoms of the pyrazole ring can effectively coordinate with metal ions, and the substituents on the ring can be modified to fine-tune the steric and electronic properties of the resulting metal complexes. This compound serves as a crucial starting material for creating a diverse array of pyrazole-based ligands.
The presence of the bromo and cyano groups offers two distinct points for chemical modification. For instance, the bromo group can participate in cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to introduce various aryl or alkynyl groups. The cyano group can be hydrolyzed to a carboxylic acid, converted to an amine, or used in cycloaddition reactions. These transformations enable the synthesis of multidentate ligands that can form stable and catalytically active complexes with transition metals like copper, palladium, and ruthenium. researchgate.netresearchgate.net
These pyrazole-based metal complexes have shown promise in various catalytic applications, including oxidation, reduction, and carbon-carbon bond-forming reactions. The ability to systematically alter the ligand structure originating from this compound allows for the optimization of catalyst performance for specific chemical transformations.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. Their high surface areas and tunable pore sizes make them suitable for applications in gas storage, separation, and catalysis. This compound can be utilized as a precursor to synthesize the organic linkers for MOFs and coordination polymers.
Through chemical modifications, such as converting the cyano group to a carboxylic acid, the pyrazole unit can be transformed into a multidentate linker capable of bridging multiple metal centers. The resulting MOFs can exhibit interesting properties, such as the ability to store and release small molecules like carbon monoxide, which has potential therapeutic applications. nih.gov The pyrazole moiety within the framework can also provide specific binding sites for guest molecules or act as a catalytic center. The bromine atom on the pyrazole ring can be further functionalized post-synthesis of the MOF, allowing for the introduction of additional functionalities within the porous structure.
Role in Agrochemical Research (as a synthetic intermediate, not related to efficacy or safety data of final products)
Scaffold for Novel Agrochemical Lead Compounds (synthetic aspect)
In the field of agrochemical research, there is a continuous need for new active ingredients with improved efficacy and novel modes of action. The pyrazole ring is a well-established scaffold in the design of pesticides. nih.gov this compound serves as a valuable starting point for the synthesis of new potential agrochemical compounds. chemscene.com
The synthetic versatility of this compound allows chemists to explore a wide chemical space. For example, the bromo group can be substituted with various functional groups through nucleophilic substitution or cross-coupling reactions. The cyano group can be transformed into other functionalities, such as amides or carboxylic acids, which are common in bioactive molecules. This enables the creation of large libraries of pyrazole derivatives that can be screened for their potential as herbicides, insecticides, or fungicides. A notable example is its use in the synthesis of intermediates for insecticides like Chlorantraniliprole. google.comchemicalbook.com
Derivatization for Target-Oriented Synthesis
Once a lead compound with promising agrochemical activity is identified, its structure often needs to be optimized to enhance its properties. Target-oriented synthesis aims to create analogs of the lead compound with improved potency, selectivity, and metabolic stability. This compound is an ideal intermediate for this purpose.
Its reactive sites allow for precise and controlled modifications of the pyrazole scaffold. For instance, if a specific substituent is found to be crucial for activity, the bromo or cyano group can be used as a handle to introduce or modify that substituent. This systematic derivatization process, guided by structure-activity relationship (SAR) studies, is a key step in the development of new agrochemical products. The ability to readily synthesize a variety of derivatives from a common intermediate like this compound significantly accelerates the optimization process. google.comguidechem.com
Chemical Biology Probes and Tools (for mechanistic in vitro studies, not therapeutic or diagnostic applications)
Synthesis of Fluorescent Probes
Fluorescent probes are indispensable tools in chemical biology for visualizing and studying biological processes in real-time. nih.gov These probes are typically small organic molecules that emit light upon excitation and can be designed to interact with specific biomolecules or respond to changes in their environment. The pyrazole scaffold is a useful core for the construction of fluorescent dyes due to its electronic properties and synthetic accessibility. nih.gov
This compound can be used as a starting material to synthesize novel fluorescent probes. rsc.org The bromo and cyano groups can be elaborated to introduce fluorophores, recognition elements for specific biological targets, and moieties that modulate the probe's photophysical properties. For example, the bromo group can be used to attach the pyrazole to a larger conjugated system, thereby tuning the excitation and emission wavelengths of the resulting probe. The cyano group can be modified to influence the probe's solubility and cell permeability. These custom-designed probes can then be used in in vitro assays to study enzyme activity, protein-protein interactions, or the localization of specific molecules within cellular compartments. researchgate.net
Affinity Labeling Reagents
Affinity labeling is a powerful technique in chemical biology used to identify and study the binding sites of macromolecules, such as proteins and nucleic acids. This method employs a reagent, known as an affinity label, which is structurally similar to a natural ligand or substrate of the target macromolecule. The affinity label first binds reversibly to the active or allosteric site due to this structural similarity. Following binding, a reactive functional group on the label forms a stable, covalent bond with a nearby amino acid residue, thereby permanently "labeling" the binding site. This covalent modification allows for the identification of the binding site through techniques like mass spectrometry and X-ray crystallography, providing invaluable insights into the macromolecule's structure and function.
While direct experimental evidence for the application of This compound as an affinity labeling reagent is not extensively documented in publicly available research, its chemical structure possesses key features that suggest its potential as a valuable synthon for the design of such reagents. The utility of this compound in this context would hinge on the dual functionality of its pyrazole core and its bromo substituent.
The pyrazole ring itself is a well-established pharmacophore found in numerous biologically active molecules that exhibit high affinity for a variety of protein targets, including enzymes and receptors. This inherent binding capability of the pyrazole scaffold can be tailored and optimized through synthetic modifications to target specific macromolecules of interest.
The bromine atom at the 5-position of the pyrazole ring serves as a potential electrophilic site. Halogenated aromatic and heteroaromatic compounds can undergo nucleophilic aromatic substitution reactions with nucleophilic amino acid residues, such as cysteine, histidine, and lysine, which are often present in the binding sites of proteins. This reactivity can be exploited to form a covalent linkage between the pyrazole-based label and its target protein. The reactivity of the bromo group can be modulated by the electronic properties of the pyrazole ring and any additional substituents on the molecule.
The nitrile group at the 3-position also contributes to the electronic landscape of the molecule and can be a site for further chemical elaboration to enhance binding affinity or introduce other functionalities, such as reporter tags (e.g., fluorophores or biotin) for easier detection and analysis of the labeled protein.
A hypothetical workflow for the development of an affinity labeling reagent based on This compound would involve:
Lead Identification: Identifying a target protein for which pyrazole-based ligands have a known affinity.
Synthesis of a Focused Library: Synthesizing a series of derivatives of This compound with varied substituents to optimize binding affinity and selectivity for the target protein.
Binding Assays: Screening the synthesized compounds for their ability to bind to the target protein, typically using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Covalent Labeling Studies: Incubating the most promising candidates with the target protein and analyzing for covalent bond formation, often confirmed by mass spectrometry.
Binding Site Identification: Proteolytic digestion of the labeled protein followed by mass spectrometric analysis to identify the specific amino acid residue that has been covalently modified.
The following interactive table illustrates the type of data that would be generated from studies investigating the potential of This compound derivatives as affinity labeling reagents.
| Derivative | Target Protein | Binding Affinity (Kd) | Labeled Residue | Analytical Method |
| 5-Bromo-1-phenyl-1H-pyrazole-3-carbonitrile | Kinase A | 1.5 µM | Cys-199 | LC-MS/MS |
| 5-Bromo-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonitrile | Protease B | 0.8 µM | His-57 | X-ray Crystallography |
| N-((5-bromo-1H-pyrazol-3-yl)methyl)acetamide | Dehydrogenase C | 5.2 µM | Lys-121 | MALDI-TOF MS |
This table showcases how systematic modifications to the core structure of This compound could be correlated with binding affinity and the specific site of covalent modification on different target proteins. Such data would be crucial in validating its role as a versatile synthon for creating highly specific and efficient affinity labeling reagents.
Future Research Directions and Emerging Paradigms for 5 Bromo 1h Pyrazole 3 Carbonitrile Research
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyrazole (B372694) derivatives is undergoing a significant shift towards greener and more sustainable practices. nih.gov Future research on 5-Bromo-1H-pyrazole-3-carbonitrile will likely focus on developing synthetic protocols that align with the principles of green chemistry, emphasizing efficiency, safety, and minimal environmental impact. benthamdirect.comresearchgate.net
Key areas of development include:
Multicomponent Reactions (MCRs): One-pot MCRs are highly attractive for their operational simplicity and atom economy. mdpi.com Designing a three- or four-component reaction to assemble the this compound core would represent a significant advancement over traditional linear syntheses.
Eco-Friendly Solvents: A major focus is the replacement of hazardous organic solvents with greener alternatives. benthamdirect.com Research into "on-water" synthesis, where the reaction is performed in an aqueous medium, has shown promise for preparing pyrazole-3-carboxylate derivatives and could be adapted for nitrile analogues. rsc.org The use of water/ethanol solvent systems has also been proven effective in the synthesis of related pyrazole carbonitriles. nih.gov
Energy-Efficient Techniques: The application of microwave and ultrasound irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods. benthamdirect.comnih.gov
Recyclable Catalysts: The development of heterogeneous catalysts, such as nano-copper immobilized on layered double hydroxides or magnetic nanoparticles, offers the advantage of easy separation and reusability, reducing waste and cost. researchgate.netnih.govrsc.org A recent study highlighted the use of a novel nano-catalyst for the synthesis of 5-amino-1H-pyrazole-5-carbonitriles, which could be recycled for four consecutive cycles without significant loss of activity. rsc.org
| Strategy | Description | Key Advantages | Reference Example |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form the product, incorporating most atoms from the starting materials. | High atom economy, operational simplicity, reduced time and energy. mdpi.com | Synthesis of pyrano[2,3-c]pyrazole derivatives. nih.gov |
| Ultrasound/Microwave Assistance | Use of non-conventional energy sources to accelerate reaction rates. | Shorter reaction times, increased yields, energy efficiency. benthamdirect.comnih.gov | Ultrasonic-assisted synthesis of spiro-pyranopyrazoles. nih.gov |
| Aqueous "On Water" Synthesis | Utilizing water as the reaction medium, often without the need for organic co-solvents. | Environmentally benign, low cost, simplified product purification. rsc.org | Cyclization of diketoesters with semicarbazide (B1199961) hydrochloride. rsc.org |
| Heterogeneous/Recyclable Catalysts | Employing solid-phase catalysts that can be easily recovered and reused. | Reduced catalyst waste, lower operational costs, environmentally friendly. researchgate.netrsc.org | Use of magnetic nano-[CoFe2O4] or modified LDH catalysts. researchgate.netnih.gov |
Exploration of Unprecedented Reactivity Profiles
The inherent chemical functionalities of this compound make it a versatile intermediate for constructing more complex molecular architectures. nih.govresearchgate.net Future work will undoubtedly seek to uncover novel transformations and reactivity patterns.
Selective Functionalization: The bromine atom is a key functional handle, often utilized in cross-coupling reactions. A notable example is the use of a selective Sandmeyer reaction on a diaminopyrazole to install a bromine atom, creating a versatile intermediate for further diversification. nih.govresearchgate.net Exploring a wider range of palladium-, copper-, or nickel-catalyzed cross-coupling reactions at the C5-position will be a fruitful area of research.
Nitrile Group Transformations: The carbonitrile group is a valuable precursor to various other functionalities, including amides, carboxylic acids, and tetrazoles. Investigating novel and selective transformations of the nitrile in the presence of the bromo substituent (and vice-versa) will expand the synthetic utility of the scaffold.
Cycloaddition Reactions: The pyrazole ring itself can participate in cycloaddition reactions. For instance, related 5-aminopyrazole-4-carbonitriles have been used in cycloaddition reactions to form fused heterocyclic systems like imidazo[1,2-b]pyrazoles. scirp.org Exploring the potential of this compound in similar annulation strategies could lead to new families of fused heterocycles.
Advanced Materials Applications Beyond Current Scope
While pyrazoles are well-established in medicinal and agrochemical fields, their application in materials science is an area with significant growth potential. mdpi.com The unique electronic and coordination properties of the pyrazole ring, combined with the reactive handles of this compound, suggest several future directions.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The two adjacent nitrogen atoms of the pyrazole ring are excellent chelating ligands for metal ions. nih.gov Derivatives of this compound could be designed as organic linkers for the construction of novel MOFs with potential applications in gas storage, catalysis, and sensing.
Organic Electronics: The electron-deficient nature of the pyrazole ring, enhanced by the electron-withdrawing nitrile group, makes this scaffold a candidate for use in organic electronic materials. Derivatives could be explored as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as n-type semiconductors.
Functional Polymers: The nitrile group can be polymerized or used as a point of attachment for polymer chains. This could lead to the development of novel functional polymers with tailored thermal, optical, or conductive properties.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimizing processes. youtube.com For a molecule like this compound, these computational tools offer immense potential.
Synthetic Planning: Retrosynthesis algorithms, increasingly augmented by large language models (LLMs), can propose novel and efficient synthetic routes to the target molecule and its derivatives. youtube.comopenreview.net These tools can analyze vast reaction databases to identify the most viable pathways, potentially uncovering non-intuitive strategies. openreview.net
Property Prediction: AI models can be trained to predict the physicochemical, pharmacological, and material properties of virtual libraries of derivatives based on the this compound core. youtube.com This allows for the in silico screening of thousands of potential compounds, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. youtube.com
Generative Design: A paradigm shift involves using generative models to design new molecules from the ground up that are optimized for a specific function while also being synthetically accessible. youtube.com By conceptualizing molecules as the result of an experimental process, AI can co-design a novel pyrazole derivative and its synthetic recipe simultaneously. youtube.com
High-Throughput Experimentation (HTE) in Derivatization and Reaction Optimization
High-Throughput Experimentation (HTE) utilizes automation and robotics to perform a large number of experiments in parallel on a small scale. youtube.com This methodology is ideally suited for exploring the chemical space around this compound.
Reaction Optimization: HTE allows for the rapid screening of a wide array of reaction conditions (catalysts, solvents, temperatures, stoichiometries) to find the optimal parameters for synthesizing or functionalizing the pyrazole core. youtube.com This accelerates the development of robust and high-yielding protocols.
Library Synthesis: By combining this compound with a diverse set of building blocks in multi-well plates, HTE can be used to rapidly generate large libraries of derivatives. youtube.comnih.gov Automated robotic platforms can handle the precise dispensing of reagents, enabling the creation of hundreds of unique compounds for biological or material screening. youtube.com This approach has been successfully used to create diverse compound arrays based on other pyrazole scaffolds for drug discovery projects. nih.gov
Mechanistic Insights into Complex Transformations
A deep understanding of reaction mechanisms is fundamental to controlling reaction outcomes and designing new transformations. Future research will benefit from detailed mechanistic studies of reactions involving the this compound scaffold.
Metal-Mediated Couplings: While many cross-coupling reactions are well-established, subtle changes in substrate can lead to unexpected pathways. Detailed kinetic and computational studies can elucidate the precise mechanism of, for example, a Suzuki or Buchwald-Hartwig reaction on the C5-bromo position, allowing for finer control over selectivity and yield.
Novel Ring Formation: The synthesis of the pyrazole ring itself can involve complex mechanisms. For example, recent studies on the formation of pyrazoles from diazatitanacycles revealed a multi-step process involving rate-limiting oxidation and inner-sphere N-N coupling. nih.govumn.edursc.org Investigating the mechanism of formation for this compound from its specific precursors could lead to improvements in the synthesis.
Regioselectivity in Annulation: When using the pyrazole as a building block for fused rings, controlling the regioselectivity is crucial. mdpi.com Mechanistic studies, often combining experimental data with DFT calculations, can explain why one regioisomer is formed preferentially, enabling the rational design of syntheses to target specific isomers.
Green and Sustainable Chemistry Initiatives for Pyrazole Derivatives
The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. researchgate.net This is a major driving force in modern heterocyclic chemistry. nih.gov
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Multicomponent reactions are a prime example of this principle. nih.gov
Use of Renewable Feedstocks: While challenging, future research could explore the synthesis of pyrazole precursors from biomass or other renewable sources, moving away from a reliance on petrochemical feedstocks.
Design for Degradation: An advanced green chemistry goal is to design molecules that, after their useful life, break down into innocuous products. Research into the environmental fate and biodegradability of novel pyrazole derivatives will become increasingly important.
Safer Reagents: A key initiative is the replacement of hazardous reagents. For pyrazole synthesis, this often means finding alternatives to highly toxic hydrazine (B178648) and its derivatives. researchgate.netrsc.org The use of semicarbazide hydrochloride or in situ generation of diazocompounds are examples of such safer approaches. rsc.orgnih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Bromo-1H-pyrazole-3-carbonitrile?
- Methodological Answer : The synthesis typically involves bromination of pyrazole precursors followed by cyanation. For example, bromination of 1H-pyrazole-3-carbonitrile derivatives using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis). Subsequent purification via column chromatography or recrystallization ensures high purity . Multi-step protocols, such as condensation reactions with nitrile-containing reagents, are also documented for structurally related pyrazole carbonitriles .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C) to confirm bromine and cyano group positions.
- HPLC or GC-MS for purity assessment (>98% by GC, as seen in analogous compounds ).
- Single-crystal X-ray diffraction for unambiguous structural confirmation, as demonstrated in pyrazole derivatives .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
- Store in dry, ventilated areas away from ignition sources, following guidelines for brominated heterocycles .
- Implement emergency procedures for spills (e.g., neutralization with inert adsorbents) and exposure (e.g., immediate rinsing for eye contact) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters like temperature, solvent polarity, and catalyst loading (e.g., using Pd or Cu catalysts for cross-coupling steps).
- In-situ monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation .
- Green chemistry approaches : Replace hazardous solvents with ionic liquids or water-miscible alternatives to enhance sustainability .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer :
- DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to identify discrepancies .
- Variable-temperature NMR : Probe dynamic effects (e.g., tautomerism) that may cause signal splitting .
- Complementary techniques : Use mass spectrometry (HRMS) and elemental analysis to validate molecular composition .
Q. What theoretical frameworks guide the study of this compound’s reactivity?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) theory : Predict regioselectivity in electrophilic substitutions by analyzing HOMO/LUMO energies .
- Hammett correlations : Quantify electronic effects of the bromo and cyano groups on reaction rates .
- Retrosynthetic analysis : Deconstruct the molecule into simpler synthons (e.g., pyrazole cores and cyanating agents) for route design .
Q. What methodologies assess the environmental impact of this compound in aquatic systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
